molecular formula C21H29ClN2O8S B1667249 Amlodipine mesylate CAS No. 246852-12-0

Amlodipine mesylate

Cat. No. B1667249
M. Wt: 505 g/mol
InChI Key: MUVFCHUBATVFPP-UHFFFAOYSA-N
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Description

Amlodipine mesylate is a calcium channel blocker used to treat hypertension (high blood pressure) and angina . It works by blocking the influx of calcium ions into vascular smooth muscle and cardiac muscle .


Synthesis Analysis

The synthesis of Amlodipine involves the reaction of phthaloyl amlodipine with methanolic monomethylamine followed by treatment with fumaric acid . Another method involves adding methylamine solution to the reaction kettle .


Molecular Structure Analysis

The chemical formula of Amlodipine mesylate is C21H29ClN2O8S . The molecular weight is 504.970 . The exact mass is not available .


Chemical Reactions Analysis

Amlodipine is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . It is metabolized into inactive metabolites, with only about 5% of the drug excreted in its original form .


Physical And Chemical Properties Analysis

Amlodipine mesylate is a solid substance . It is soluble in DMSO at 72 mg/mL . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

  • Hypertension Treatment

    • Application : Amlodipine is a calcium channel blocker drug (CCBs) used to treat hypertension .
    • Results : Amlodipine has been shown to effectively lower blood pressure, and it is commonly used in the treatment of high blood pressure .
  • Angina Pectoris Treatment

    • Application : Amlodipine is used in the treatment of angina, a type of chest pain caused by reduced blood flow to the heart .
    • Results : Amlodipine helps to prevent future heart disease, heart attacks, and strokes .
  • Antioxidant Activity

    • Application : Amlodipine has shown to possess antioxidant activity .
    • Results : The antioxidant activity of Amlodipine contributes to its therapeutic effects .
  • Apoptosis

    • Application : Amlodipine plays an important role in apoptosis, a process of programmed cell death that occurs in multicellular organisms .
    • Results : The role of Amlodipine in apoptosis contributes to its therapeutic effects .

Safety And Hazards

Amlodipine is generally well-tolerated . The most common side effects include edema, dizziness, and drowsiness . Serious side effects can include worsening chest pain or a light-headed feeling, like you might pass out . It is recommended to wear personal protective equipment when handling Amlodipine mesylate .

properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.CH4O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVFCHUBATVFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amlodipine mesylate

CAS RN

246852-12-0
Record name Amlodipine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246852-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246852120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMLODIPINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/291Y33EZHA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
RJ Butcher, RS Narasegowda… - … Section E: Structure …, 2006 - scripts.iucr.org
(IUCr) Amlodipine mesylate monohydrate: a twinned and disordered structure … One of the authors (RSN) thanks the CIPLA Company, Mumbai, for a gift sample of amlodipine mesylate …
Number of citations: 2 scripts.iucr.org
R Ruiz, N Espallardo, MLJ Soria… - The Filipino Family …, 2008 - herdin.ph
… or safety profile of Amlodipine mesylate have not been studied yet. … Amlodipine mesylate group and 36 patients in the placebo group) which lasted for 12 weeks. Amlodipine mesylate 5 …
Number of citations: 2 www.herdin.ph
WJ Elliott, EA Bistrika - Expert opinion on drug safety, 2018 - Taylor & Francis
… Other formulations or salts of these two agents (eg perindopril erbumine, amlodipine mesylate, amlodipine maleate, S-amlodipine [Citation22]) are available in several countries, but …
Number of citations: 23 www.tandfonline.com
M Ohta, S Sugawara, N Sato, C Kuriyama… - Clinical drug …, 2009 - Springer
Background and Objective:Calcium channel antagonists (calcium channel blockers [CCBs]) are often used in the treatment of patients with hypertension to achieve strict blood pressure (…
Number of citations: 15 link.springer.com
Z Mingrui, P Peng - Journal of Drug Design and Medicinal …, 2023 - article.jddamc.org
… [1-5] Because of the solubility problem, at present, the main forms of Amlodipine benzenesulfonate, Amlodipine maleate, Amlodipine mesylate and chiral compound levAmlodipine …
Number of citations: 2 article.jddamc.org
JT Wright, DA Sica, TJ Gana… - American journal of …, 2004 - academic.oup.com
… Michael, Barbados) at 10 PM ± 1 h or amlodipine mesylate 5 mg daily (Norvasc; Pfizer Inc., New York, NY) at 8 AM ± 1 h for 6 weeks. After 6 weeks, participants were titrated to GRD 540 …
Number of citations: 16 academic.oup.com
KS Choi, HJ Yi - Journal of Korean Neurosurgical Society, 2014 - synapse.koreamed.org
… Her mental status gradually improved to drowsy, and she was transferred to general ward and then received oral amlodipine mesylate. But, her hemiplegia did not change and motor …
Number of citations: 7 synapse.koreamed.org
SA Kim, JH Kim, YJ Jang, MH Jeon… - Healthcare …, 2011 - synapse.koreamed.org
… For example, 12.79 mg of amlodipine mesylate monohydrate would make a 10 mg tablet of pure amlodipine. For the database introduced in this study, a field for total dosage (ie, salt-…
Number of citations: 1 synapse.koreamed.org
B Schulze - dgra.de
… Furthermore, amlodipine mesylate was approved as a generic medicinal product in September 2003 in Denmark, followed by a MRP. There are several medicinal products with this salt …
Number of citations: 0 www.dgra.de
RG Greco - Biotechnology Law Report, 2007 - HeinOnline
… of the prior art, including unpreferred embodiments, must be considered"), the other amlodipine salts of which Apotex complains (ie, amlodipine tosylate and amlodipine mesylate) were …
Number of citations: 0 heinonline.org

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